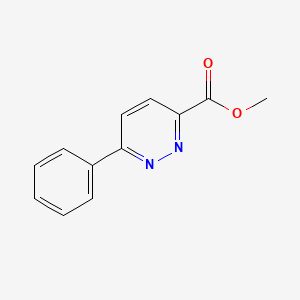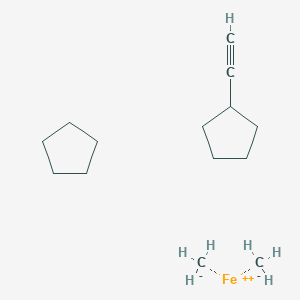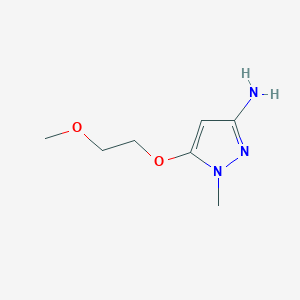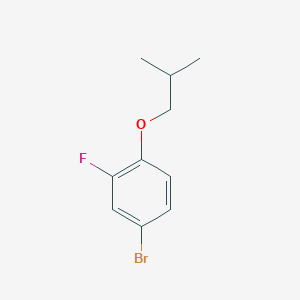
Butylpropylsulfamoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylpropylsulfamoyl chloride is an organic compound with the molecular formula C7H16ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonyl chloride functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Butylpropylsulfamoyl chloride can be synthesized through the reaction of butylamine and propylamine with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions. The general reaction scheme is as follows:
C4H9NH2 + C3H7NH2 + ClSO3H→C7H16ClNO2S + H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors to ensure precise control over reaction parameters. The process includes the purification of the final product through distillation or recrystallization to achieve high purity levels.
化学反应分析
Types of Reactions
Butylpropylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: Sulfonamide derivatives.
Hydrolysis: Sulfonic acid and hydrochloric acid.
Reduction: Sulfonamide.
科学研究应用
Butylpropylsulfamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of butylpropylsulfamoyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide bonds. In biological systems, these reactions can modify proteins and enzymes, affecting their function and activity. The molecular targets include amino groups in proteins and nucleic acids, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
Methanesulfonyl chloride: Similar in reactivity but has a simpler structure with only one carbon atom.
Benzenesulfonyl chloride: Contains an aromatic ring, making it more stable and less reactive compared to butylpropylsulfamoyl chloride.
Tosyl chloride: Another sulfonyl chloride derivative with a toluene group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to its aliphatic structure, which provides different reactivity and solubility properties compared to aromatic sulfonyl chlorides. Its specific combination of butyl and propyl groups offers distinct steric and electronic effects, making it suitable for specialized applications in organic synthesis and industrial processes.
属性
分子式 |
C7H16ClNO2S |
|---|---|
分子量 |
213.73 g/mol |
IUPAC 名称 |
N-butyl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C7H16ClNO2S/c1-3-5-7-9(6-4-2)12(8,10)11/h3-7H2,1-2H3 |
InChI 键 |
PBTZEPUKQRYDEV-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCC)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-[2-methyl-5-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13908605.png)
![[(1R)-1-[(dimethylamino)methyl]-2,2-difluoro-cyclopropyl]methanol;hydrochloride](/img/structure/B13908613.png)

![Ethyl 6-oxo-5-azaspiro[2.5]octane-7-carboxylate](/img/structure/B13908630.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]nonane-2,9-dicarboxylate](/img/structure/B13908631.png)





![Tert-butyl 1,4-bis(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13908668.png)

![(Z)-3-phenyl-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]prop-2-en-1-one](/img/structure/B13908675.png)

